Brd4-BD1-IN-1

Description

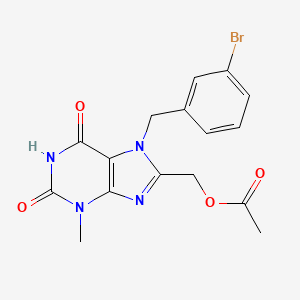

Structure

3D Structure

Properties

Molecular Formula |

C16H15BrN4O4 |

|---|---|

Molecular Weight |

407.22 g/mol |

IUPAC Name |

[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl acetate |

InChI |

InChI=1S/C16H15BrN4O4/c1-9(22)25-8-12-18-14-13(15(23)19-16(24)20(14)2)21(12)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24) |

InChI Key |

OEDSSFKMVLBERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Chemical Properties of a Representative Brd4-BD1 Inhibitor

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of a representative selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (Brd4). As the specific compound "Brd4-BD1-IN-1" did not yield specific public data, this document focuses on the well-characterized inhibitor ZL0590 as a surrogate to illustrate the key attributes of a potent and selective Brd4-BD1 antagonist.

Introduction to Brd4 and the Therapeutic Potential of BD1 Inhibition

Bromodomain-containing protein 4 (Brd4) is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which act as epigenetic "readers."[1] These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails and transcription factors.[2] Brd4, through its two tandem bromodomains, BD1 and BD2, is critically involved in the transcription of genes related to cell proliferation, inflammation, and cancer.[3] Consequently, inhibiting Brd4 has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and inflammatory disorders.[4] Selective inhibition of the first bromodomain, BD1, offers the potential for a more targeted therapeutic approach with a differentiated efficacy and safety profile compared to pan-BET inhibitors.

Structure and Chemical Properties of ZL0590

ZL0590 is a potent and orally active selective inhibitor of Brd4-BD1.[1] Its chemical structure and key properties are summarized below.

Chemical Structure

Systematic Name: N-[4-[[(2S)-2-(4-morpholinylmethyl)-1-pyrrolidinyl]sulfonyl]phenyl]-N'-[4-(trifluoromethyl)phenyl]-urea

Chemical Formula: C23H27F3N4O4S[2]

Molecular Weight: 512.55 g/mol [2]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C23H27F3N4O4S | [2] |

| Molecular Weight | 512.55 | [2] |

| Appearance | Solid | [2] |

| Solubility | 10 mM in DMSO | [2] |

| Storage (Solid Powder) | -20°C for 12 months; 4°C for 6 months | [2] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 6 months | [2] |

Biological Activity and Selectivity

ZL0590 demonstrates potent and selective inhibition of Brd4-BD1, leading to significant anti-inflammatory effects.

In Vitro Binding Affinity and Cellular Activity

| Assay | Target/Cell Line | IC50 | Reference |

| Binding Assay | Human Brd4-BD1 | 90 nM | [1][5] |

| Cellular Assay | Poly(I:C)-induced CIG5 expression in hSAECs | 0.2 µM | [2] |

| Cellular Assay | Poly(I:C)-induced IL-6 expression in hSAECs | 0.37 µM | [2] |

ZL0590 is approximately 10-fold more selective for Brd4-BD1 over Brd4-BD2, Brd2-BD1, and Brd2-BD2.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of Brd4-BD1 inhibitors like ZL0590.

Protein Expression and Purification of Brd4-BD1

This protocol is adapted from established methods for expressing and purifying Brd4 bromodomains for structural and biochemical studies.

-

Cloning: The DNA sequence encoding human Brd4-BD1 (amino acids 49-170) is cloned into a bacterial expression vector, such as pProEx-HTb, containing an N-terminal His-tag.[6]

-

Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cells are grown at 37°C to an OD600 of 0.6-0.8, and protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5 mM. The culture is then incubated overnight at 18°C.

-

Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 500 mM NaCl, 5% glycerol, 1 mM TCEP, and protease inhibitors), and lysed by sonication.

-

Purification:

-

The lysate is cleared by centrifugation.

-

The supernatant containing the His-tagged Brd4-BD1 is loaded onto a Ni-NTA affinity column.

-

The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

-

Brd4-BD1 is eluted with a high concentration of imidazole (e.g., 250 mM).

-

The His-tag is cleaved by incubating the eluted protein with a specific protease (e.g., TEV protease) overnight at 4°C.

-

A second Ni-NTA column is used to remove the cleaved His-tag and any uncleaved protein.

-

The protein is further purified by size-exclusion chromatography to obtain a highly pure and homogenous sample.

-

AlphaScreen Binding Assay

This protocol outlines a method for determining the in vitro binding affinity of inhibitors to Brd4-BD1.[7][8]

-

Reagents and Materials:

-

His-tagged Brd4-BD1 protein

-

Biotinylated acetylated histone H4 peptide (e.g., H4K5acK8acK12acK16ac)

-

Streptavidin-coated Donor beads

-

Nickel Chelate Acceptor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

-

384-well microplates

-

-

Procedure:

-

A solution of the test compound at various concentrations is prepared in the assay buffer.

-

In a 384-well plate, add the test compound, His-tagged Brd4-BD1, and the biotinylated histone peptide. Incubate for 30 minutes at room temperature.

-

Add the Nickel Chelate Acceptor beads and incubate for 60 minutes at room temperature.

-

Add the Streptavidin-coated Donor beads and incubate for 30 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

-

Data Analysis: The IC50 value is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for Inflammatory Gene Expression (RT-qPCR)

This protocol describes how to measure the inhibitory effect of a compound on the expression of inflammatory genes in a cellular context.[9]

-

Cell Culture and Treatment:

-

Human small airway epithelial cells (hSAECs) are cultured in appropriate media.

-

Cells are pre-treated with various concentrations of the test compound (e.g., ZL0590) for 1 hour.

-

Inflammation is induced by adding Poly(I:C) (a viral dsRNA mimic) at a final concentration of 10 µg/mL and incubating for an additional 4 hours.

-

-

RNA Extraction:

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

-

cDNA Synthesis:

-

First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

qPCR is performed using a SYBR Green-based method on a real-time PCR system.

-

Specific primers for the target inflammatory genes (e.g., IL-6, CIG5) and a housekeeping gene (e.g., GAPDH) are used.

-

The relative expression of the target genes is calculated using the ΔΔCt method, normalized to the housekeeping gene.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of gene expression inhibition against the logarithm of the inhibitor concentration.

X-ray Crystallography of Brd4-BD1 in Complex with an Inhibitor

This protocol provides a general workflow for determining the co-crystal structure of Brd4-BD1 with an inhibitor.

-

Protein Preparation: Highly pure and concentrated Brd4-BD1 protein is prepared as described in section 4.1.

-

Complex Formation: The inhibitor is added to the protein solution at a molar excess (e.g., 3-5 fold) and incubated to allow complex formation.

-

Crystallization:

-

The protein-inhibitor complex is subjected to crystallization screening using various commercially available screens and crystallization methods (e.g., sitting-drop or hanging-drop vapor diffusion).

-

Crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

-

Data Collection:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

-

Structure Determination and Refinement:

-

The diffraction data are processed and scaled.

-

The structure is solved by molecular replacement using a known structure of Brd4-BD1 as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

The final structure is validated and deposited in the Protein Data Bank (PDB).

-

Signaling Pathways and Experimental Workflows

The inhibition of Brd4-BD1 can impact multiple signaling pathways involved in gene transcription and cellular processes.

Brd4-Mediated Gene Transcription

Brd4 acts as a scaffold protein that recruits the positive transcription elongation factor b (P-TEFb) to acetylated chromatin, leading to the phosphorylation of RNA Polymerase II and transcriptional elongation. Inhibition of Brd4-BD1 disrupts this interaction, leading to the suppression of target gene expression.

Caption: Brd4-BD1 recognizes acetylated histones and recruits P-TEFb to promote gene transcription.

Involvement in NF-κB Signaling

Brd4 can also be recruited to promoters and enhancers of NF-κB target genes, contributing to their transcriptional activation. Inhibition of Brd4 can therefore suppress the inflammatory response mediated by NF-κB.[2]

Caption: Brd4 acts as a co-activator for NF-κB-mediated transcription of inflammatory genes.

Experimental Workflow for Inhibitor Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a Brd4-BD1 inhibitor.

Caption: A typical workflow for the discovery and characterization of a Brd4-BD1 inhibitor.

References

- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ZL0590 | BRD4 BD1 inhibitor | Probechem Biochemicals [probechem.com]

- 3. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. bpsbioscience.com [bpsbioscience.com]

- 7. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]

Brd4-BD1-IN-1: A Technical Guide to Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain-containing protein 4 (BRD4) has emerged as a critical epigenetic reader and a promising therapeutic target in a range of diseases, including cancer and inflammatory conditions. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which also includes BRD2, BRD3, and the testis-specific BRDT. These proteins play a pivotal role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone tails and other proteins. This interaction facilitates the recruitment of transcriptional machinery to chromatin, thereby activating gene transcription.

BRD4 contains two highly conserved tandem bromodomains, BD1 and BD2. While sharing structural similarities, these domains exhibit distinct functional roles. The development of inhibitors that selectively target one bromodomain over the other is a key strategy to dissect their individual functions and to potentially develop therapies with improved efficacy and reduced off-target effects.

This technical guide focuses on the target selectivity profile of a representative BRD4 BD1-selective inhibitor, exemplified here by ZL0590 (compound 52) , a potent and well-characterized inhibitor. While the specific compound "Brd4-BD1-IN-1" did not yield specific data, ZL0590 serves as an excellent surrogate for illustrating the principles and data associated with a BRD4 BD1-selective inhibitor. This document provides a comprehensive overview of its binding affinity, selectivity against other bromodomains, the experimental protocols used for its characterization, and its role within the broader BRD4 signaling pathway.

Data Presentation: Quantitative Binding Affinity

The binding affinity of ZL0590 (compound 52) for various bromodomains was determined using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the binding by 50%, are summarized in the table below. Lower IC50 values indicate higher binding affinity.

| Bromodomain | IC50 (nM) | Selectivity vs. BRD4 BD1 |

| BRD4 BD1 | 90 ± 9 | - |

| BRD4 BD2 | 1,093 ± 136 | ~12-fold |

| BRD2 BD1 | 835 ± 117 | ~9-fold |

| BRD2 BD2 | 1,308 ± 149 | ~14.5-fold |

| BRD3 BD1 | 2,183 ± 275 | ~24-fold |

| BRD3 BD2 | 1,996 ± 257 | ~22-fold |

| BRDT BD1 | ND | ND |

| BRDT BD2 | ND | ND |

| CBP | >10,000 | >111-fold |

| ND: Not Determined |

Target Selectivity Profile

ZL0590 demonstrates a clear selectivity for the first bromodomain (BD1) of BRD4 over the second bromodomain (BD2) and the bromodomains of other BET family members (BRD2 and BRD3). The selectivity for BRD4 BD1 is approximately 12-fold higher than for BRD4 BD2.

Furthermore, extensive off-target screening has been conducted for ZL0590. A non-BET protein panel screening was performed through DiscoverX, and an additional comprehensive screening against more than 40 drug targets from the NIMH psychoactive drug screening program was conducted to evaluate potential off-target effects.[1] The results from this extensive screening indicated that ZL0590 maintains an overall excellent drug target specificity profile, with no or weak binding affinities toward the screened drug targets.[1]

Experimental Protocols

The determination of the binding affinity and selectivity of ZL0590 was primarily achieved through a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This robust and sensitive method is widely used for studying protein-protein and protein-ligand interactions in a high-throughput format.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay Protocol

Objective: To measure the inhibitory effect of a compound on the interaction between a bromodomain and its acetylated histone peptide ligand.

Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate) to an acceptor fluorophore (e.g., XL665) when they are in close proximity. In this assay, the bromodomain is typically tagged with the donor, and a biotinylated, acetylated histone peptide is bound to the acceptor via streptavidin. When the bromodomain binds to the peptide, FRET occurs. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.

Materials:

-

Recombinant human bromodomain protein (e.g., BRD4 BD1) fused to a tag (e.g., GST or His) and labeled with a donor fluorophore (e.g., Europium cryptate-labeled anti-tag antibody).

-

Biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac).

-

Streptavidin conjugated to an acceptor fluorophore (e.g., XL665).

-

Test compound (e.g., ZL0590) at various concentrations.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4).

-

384-well low-volume microplates.

-

A microplate reader capable of TR-FRET measurements (excitation at ~320-340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor).

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.

-

Reagent Preparation:

-

Prepare a solution of the donor-labeled bromodomain protein in the assay buffer.

-

Prepare a solution of the biotinylated acetylated histone peptide and the acceptor-conjugated streptavidin in the assay buffer.

-

-

Assay Plate Setup:

-

Add a small volume (e.g., 5 µL) of the diluted test compound or control (DMSO for no inhibition, a known inhibitor for positive control) to the wells of the 384-well plate.

-

Add the donor-labeled bromodomain protein solution (e.g., 5 µL) to all wells.

-

Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compound to bind to the bromodomain.

-

Add the peptide/acceptor solution (e.g., 10 µL) to all wells to initiate the binding reaction.

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.

-

Measurement: Read the plate using a TR-FRET-compatible microplate reader. Measure the emission at both 620 nm (donor) and 665 nm (acceptor) with a time delay (e.g., 60 µs) after excitation.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000 for each well.

-

Normalize the data using the controls (no inhibition as 100% and maximum inhibition as 0%).

-

Plot the normalized response against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Mandatory Visualizations

BRD4 Signaling Pathway in Inflammation

BRD4 plays a crucial role in the transcriptional activation of pro-inflammatory genes. It is recruited to acetylated histones at the promoters and enhancers of these genes, where it facilitates the assembly of the transcriptional machinery. A key interaction is with the acetylated RelA subunit of NF-κB, a master regulator of inflammation. By binding to acetylated RelA, BRD4 promotes the transcription of NF-κB target genes. A BRD4 BD1-selective inhibitor, like ZL0590, is expected to disrupt this interaction and thereby suppress the inflammatory response.

Caption: BRD4-mediated inflammatory gene expression pathway and the point of inhibition.

Experimental Workflow for Inhibitor Characterization

The process of identifying and characterizing a selective BRD4 BD1 inhibitor involves a series of well-defined steps, from initial screening to in-depth biochemical and cellular assays.

Caption: A typical workflow for the discovery and characterization of a selective inhibitor.

Conclusion

The target selectivity profile of a BRD4 inhibitor is a critical determinant of its utility as a chemical probe and its potential as a therapeutic agent. A BRD4 BD1-selective inhibitor, exemplified by ZL0590, offers a valuable tool to elucidate the specific functions of the first bromodomain of BRD4. The quantitative data from binding assays, combined with comprehensive off-target screening, provides a clear picture of the inhibitor's specificity. The detailed experimental protocols, such as the TR-FRET assay, are essential for the reliable and reproducible characterization of such compounds. Understanding the inhibitor's mechanism of action within the context of BRD4 signaling pathways is crucial for interpreting experimental results and for guiding further drug development efforts. The continued development of highly selective bromodomain inhibitors will undoubtedly advance our understanding of epigenetic regulation and open new avenues for therapeutic intervention in a variety of diseases.

References

A Technical Guide to Cellular Pathways Modulated by Selective BRD4 BD1 Inhibition

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the cellular mechanisms and pathways affected by selective inhibitors targeting the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). While "Brd4-BD1-IN-1" is used herein as a representative term for this class of inhibitors, the data and pathways described are synthesized from studies of potent and selective BRD4 BD1 inhibitors like ZL0516 and ZL0590.

Introduction: BRD4 and the Rationale for BD1-Selective Inhibition

Bromodomain-containing protein 4 (BRD4) is a critical epigenetic "reader" protein belonging to the Bromodomain and Extra-Terminal domain (BET) family.[1][2] It plays a pivotal role in regulating gene transcription, cell cycle progression, and cellular processes like proliferation and apoptosis.[1][3][4] BRD4 functions by recognizing and binding to acetylated lysine (KAc) residues on histone tails and other non-histone proteins through its two highly conserved N-terminal bromodomains, BD1 and BD2.[3][4]

While the two bromodomains are structurally similar, they exhibit distinct biological functions and binding specificities.[3] For instance, BRD4 BD1 demonstrates a higher affinity for tetra-acetylated histone H4 peptides, whereas BD2 is involved in recruiting other non-histone proteins.[3] This functional differentiation has driven the development of inhibitors that selectively target one domain over the other to achieve more precise therapeutic effects and potentially reduce off-target toxicities associated with pan-BET inhibitors. This guide focuses on inhibitors selective for the BD1 domain (represented by this compound), which have shown significant promise in modulating inflammatory and oncogenic signaling pathways.

Core Mechanism of Action

Selective BRD4 BD1 inhibitors function as competitive antagonists. They are small molecules designed to occupy the KAc recognition pocket within the BD1 domain.[5] This binding is typically stabilized by key interactions, such as hydrogen bonds with conserved residues like asparagine (Asn140) and hydrophobic interactions within the pocket.[1][5] By occupying this site, the inhibitor physically prevents BRD4 from binding to acetylated histones at gene promoters and enhancers, thereby disrupting its ability to recruit the transcriptional machinery, including the Positive Transcription Elongation Factor b (P-TEFb), necessary for gene expression.

Modulated Cellular Pathways

Selective inhibition of BRD4 BD1 has been shown to potently suppress key signaling pathways implicated in inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

A primary consequence of BRD4 BD1 inhibition is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. BRD4 directly interacts with the acetylated RelA subunit of NF-κB to co-activate the transcription of pro-inflammatory genes.[4] BD1-selective inhibitors disrupt this interaction, leading to a significant reduction in the expression of inflammatory mediators.

Studies using the BD1-selective inhibitor ZL0516 have demonstrated robust anti-inflammatory effects by blocking the RelA/BRD4/NF-κB signal transduction cascade.[1] This leads to the suppressed expression of key inflammatory genes such as IL-1, IL-6, and TNFα.[1]

Modulation of the AP-1 Transcription Factor Complex

The Activator Protein-1 (AP-1) transcription factor, a dimer typically composed of proteins from the c-Fos and c-Jun families, is another critical regulator of cellular processes, including angiogenesis. Research on the BRD4 inhibitor ZL0513 has revealed that BRD4 inhibition can suppress angiogenesis by inhibiting the phosphorylation of c-Jun and c-Fos.[3] This suggests that BRD4 is an upstream regulator of the AP-1 complex, and its inhibition can block AP-1-mediated gene expression, thereby exerting anti-angiogenic effects.[3]

Influence on Ferroptosis

Recent studies have uncovered a link between BRD4 and ferroptosis, an iron-dependent form of programmed cell death characterized by lipid peroxidation. While the exact role is complex and can be cell-type dependent, evidence suggests BRD4 inhibition can promote erastin-induced ferroptosis.[6] This effect is often mediated by an increase in reactive oxygen species (ROS) and a decrease in the expression of ferroptosis suppressor protein 1 (FSP1) and voltage-dependent anion channel 2 (VDAC2).[6] ChIP-sequencing data has shown that BRD4 binds to the promoter of FSP1, indicating a direct regulatory relationship that is disrupted by BRD4 inhibitors.[6]

Quantitative Data Summary

The efficacy and selectivity of BRD4 BD1 inhibitors are quantified through various biochemical and cellular assays. The tables below summarize representative data for this class of compounds.

Table 1: In Vitro Binding Affinity and Selectivity

| Compound | Target | IC50 (nM) | Selectivity (BD2/BD1) | Assay Type | Reference |

|---|---|---|---|---|---|

| ZL0516 | BRD4 BD1 | 84 ± 7.3 | ~8.5-fold | TR-FRET | [1] |

| BRD4 BD2 | 718 ± 69 | TR-FRET | [1] | ||

| ZL0590 (52) | BRD4 BD1 | 90 | ~10-fold | TR-FRET | [2] |

| BRD4 BD2 | >1000 | TR-FRET | [2] |

| iBRD4-BD1 | BRD4 BD1 | 12 | 23-fold (vs BRD4-BD2) | AlphaScreen |[7][8] |

Table 2: Cellular Anti-Inflammatory Activity

| Compound | Cell Line | Target Gene | IC50 (µM) | Inducer | Reference |

|---|---|---|---|---|---|

| ZL0516 | hSAECs | CIG5 | 0.28 ± 0.03 | Poly(I:C) | [1] |

| | hSAECs | IL-6 | 0.31 ± 0.02 | Poly(I:C) |[1] |

(hSAECs: human small airway epithelial cells)

Key Experimental Methodologies

The characterization of BRD4 BD1 inhibitors relies on a suite of specialized biochemical and cell-based assays.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is widely used to quantify the binding affinity of an inhibitor to its target protein.[2][9] It measures the disruption of the interaction between BRD4 BD1 and a ligand (e.g., an acetylated histone peptide).

-

Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., Terbium-labeled antibody) and an acceptor fluorophore (e.g., a dye-labeled ligand). When the BRD4-ligand complex is formed, the fluorophores are in close proximity, and excitation of the donor results in emission from the acceptor. A competitive inhibitor disrupts this complex, reducing the FRET signal.

-

Protocol Outline:

-

A reaction mixture is prepared containing a terbium-labeled donor, a dye-labeled acceptor, the BRD4 BD1 protein, and its substrate.

-

The test inhibitor compound is added in various concentrations.

-

The mixture is incubated for a set period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

The fluorescence intensity is measured using a fluorescence plate reader capable of time-resolved measurements.

-

The IC50 value is calculated by plotting the FRET signal against the inhibitor concentration.[9]

-

Immunofluorescence (IF) Staining

IF is used to visualize the expression and subcellular localization of specific proteins within cells or tissues, providing qualitative and semi-quantitative data on pathway modulation.

-

Principle: This technique uses fluorescently labeled antibodies to detect a specific target antigen (protein). A primary antibody binds to the protein of interest, and a secondary antibody, conjugated to a fluorophore, binds to the primary antibody.

-

Protocol Outline:

-

Sample Preparation: Paraffin-embedded tissue sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Tissues are treated to unmask the antigenic sites.

-

Staining: Sections are incubated with a primary antibody against a target protein (e.g., p276RelA to mark NF-κB activation).[1]

-

Washing: Unbound primary antibodies are washed away.

-

Secondary Antibody Incubation: Sections are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).[1]

-

Counterstaining: Nuclei are stained with a counterstain like DAPI.[1]

-

Imaging: Samples are visualized using a fluorescence or confocal microscope.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a drug in a cellular environment.

-

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble (non-denatured) target protein remaining is quantified.

-

Protocol Outline:

-

Treatment: Cells (e.g., MM.1S multiple myeloma cells) are treated with the inhibitor or a vehicle control for a defined period (e.g., 1 hour).[8]

-

Heating: The cell suspensions are heated to a range of temperatures.

-

Lysis: Cells are lysed to separate soluble and precipitated protein fractions.

-

Quantification: The amount of soluble BRD4 protein in the supernatant is quantified, typically by Western blot or other immunoassays.

-

Analysis: A dose-dependent thermal shift confirms that the inhibitor binds to and stabilizes BRD4 in the cells.[8]

-

Conclusion

Selective inhibition of the BRD4 BD1 domain represents a refined and promising therapeutic strategy for a range of human diseases, particularly those driven by inflammation and aberrant gene transcription. Inhibitors of this class, represented here as this compound, effectively downregulate critical pro-inflammatory and oncogenic pathways, most notably the NF-κB and AP-1 signaling cascades. By uncoupling the two bromodomains of BRD4, these selective agents offer the potential for a more targeted intervention with an improved therapeutic window compared to pan-BET inhibitors. The continued development and characterization of BD1-selective inhibitors will be crucial for translating the powerful biology of epigenetic modulation into next-generation therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BRD4 inhibitors broadly promote erastin-induced ferroptosis in different cell lines by targeting ROS and FSP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reactionbiology.com [reactionbiology.com]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

The Cutting Edge of Cancer Epigenetics: A Technical Guide to Brd4-BD1 Inhibition with GSK778

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a pivotal target in oncology. These epigenetic readers play a crucial role in regulating the transcription of key oncogenes, most notably c-MYC. Inhibition of BRD4's ability to recognize acetylated histones presents a promising therapeutic strategy for a variety of malignancies. This technical guide provides an in-depth overview of a potent and selective inhibitor of the first bromodomain (BD1) of BRD4, GSK778 (also known as iBET-BD1). We will delve into its mechanism of action, present its biochemical and cellular activity profile, and provide detailed experimental protocols for its characterization. This document aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize and evaluate Brd4-BD1 inhibitors like GSK778 in their cancer research endeavors.

Introduction to BRD4 and Bromodomain Inhibition

BRD4 is a member of the BET family of proteins that also includes BRD2, BRD3, and the testis-specific BRDT.[1][2] These proteins are characterized by the presence of two tandem N-terminal bromodomains, BD1 and BD2, which are responsible for recognizing and binding to acetylated lysine residues on histone tails and other proteins.[1][2] This interaction tethers BRD4 to chromatin, where it acts as a scaffold to recruit the Positive Transcription Elongation Factor b (P-TEFb) complex.[3] The recruitment of P-TEFb leads to the phosphorylation of RNA Polymerase II, which in turn stimulates transcriptional elongation of target genes.[3]

In many cancers, BRD4 is found to be enriched at super-enhancers, which are clusters of enhancer elements that drive high-level expression of key oncogenes, including c-MYC.[3][4][5] The dependency of these cancer cells on the continuous high expression of such oncogenes makes them particularly vulnerable to the disruption of BRD4 function. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BRD4's bromodomains can displace it from chromatin, leading to the downregulation of oncogenic transcription programs, cell cycle arrest, and apoptosis in cancer cells.[3][4]

While many early-generation BET inhibitors target both BD1 and BD2 with similar affinity, there is growing evidence that the two bromodomains may have distinct biological functions.[1] This has spurred the development of domain-selective inhibitors. GSK778 is a potent chemical probe that exhibits high selectivity for the first bromodomain (BD1) of BET proteins.[1][6]

Profile of a Selective Brd4-BD1 Inhibitor: GSK778 (iBET-BD1)

GSK778 is a valuable tool for dissecting the specific roles of Brd4-BD1 in normal physiology and disease. Its selectivity allows for a more nuanced understanding of BET protein biology compared to pan-BET inhibitors.

Chemical Structure

Caption: Chemical structure of GSK778 (iBET-BD1).

Quantitative Data

The following tables summarize the biochemical and cellular activity of GSK778.

Table 1: Biochemical Activity of GSK778 (IC50 nM) [2][6][7][8][9]

| Target | IC50 (nM) |

| BRD4-BD1 | 41 |

| BRD4-BD2 | 5843 |

| BRD2-BD1 | 75 |

| BRD2-BD2 | 3950 |

| BRD3-BD1 | 41 |

| BRD3-BD2 | 1210 |

| BRDT-BD1 | 143 |

| BRDT-BD2 | 17451 |

Table 2: Cellular Activity of GSK778 (Anti-proliferative Effects) [2][6]

| Cell Line | Cancer Type | Cellular Effect |

| MDA-MB-453 | Breast Cancer | Growth Inhibition |

| MOLM-13 | Acute Myeloid Leukemia | Growth Inhibition, Apoptosis, Cell Cycle Arrest |

| K562 | Chronic Myelogenous Leukemia | Growth Inhibition |

| MV4-11 | Acute Myeloid Leukemia | Growth Inhibition, Apoptosis, Cell Cycle Arrest |

| THP-1 | Acute Monocytic Leukemia | Growth Inhibition |

| MDA-MB-231 | Breast Cancer | Growth Inhibition, Apoptosis, Cell Cycle Arrest |

| Primary Human AML Cells | Acute Myeloid Leukemia | Reduced Clonogenic Capacity |

Table 3: In Vivo Data for GSK778 [2][6][9]

| Animal Model | Cancer Type | Dosing | Outcome |

| MLL-AF9 AML Mouse Model | Acute Myeloid Leukemia | 15 mg/kg, i.p., BID | Superior survival advantage compared to a BD2-selective inhibitor |

Signaling Pathways and Experimental Workflows

BRD4-c-MYC Signaling Pathway

Inhibition of Brd4-BD1 by GSK778 displaces BRD4 from chromatin at the c-MYC gene locus, leading to a rapid downregulation of its transcription. This is a key mechanism of action for the anti-cancer effects of BET inhibitors.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET bromodomain inhibition targets both c-Myc and IL7R in high-risk acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

The Impact of Selective BRD4-BD1 Inhibition on Epigenetic Modifications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bromodomain and extra-terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a wide range of diseases, including cancer and inflammatory disorders. BRD4 functions as an epigenetic reader, recognizing and binding to acetylated lysine residues on histone tails and other proteins through its two tandem bromodomains, BD1 and BD2. This interaction is a key step in the recruitment of transcriptional machinery to specific gene loci, leading to the expression of genes involved in cell proliferation, cell cycle progression, and inflammation. The distinct functions of BD1 and BD2 have spurred the development of selective inhibitors to target their specific activities. This technical guide focuses on the effects of selective inhibition of BRD4's first bromodomain (BD1), with a representative inhibitor often referred to generically as Brd4-BD1-IN-1, on epigenetic modifications and downstream cellular processes.

Mechanism of Action of BRD4 and the Role of BD1

BRD4 acts as a scaffold protein, linking chromatin to the transcriptional apparatus. The BD1 domain of BRD4 exhibits a high affinity for acetylated lysine residues, particularly on histone H4. By binding to these acetylated histones at enhancers and promoters, BRD4 recruits the positive transcription elongation factor b (P-TEFb) complex. P-TEFb then phosphorylates RNA Polymerase II, promoting transcriptional elongation and gene activation. Selective inhibition of BRD4-BD1 disrupts this primary interaction, preventing BRD4 from docking onto chromatin at key regulatory regions. This leads to a cascade of downstream effects, primarily the suppression of target gene expression.

Epigenetic Modifications Affected by this compound

Selective inhibition of BRD4-BD1 has a profound impact on the epigenetic landscape, primarily by altering the transcriptional status of genes regulated by BRD4.

Histone Acetylation

While this compound does not directly inhibit histone acetyltransferases (HATs) or histone deacetylases (HDACs), its action leads to a reduction in the transcriptional activity of genes that are normally maintained in an active state by BRD4. This can indirectly lead to a decrease in histone acetylation at the regulatory regions of these genes, as the recruitment of HATs associated with active transcription is diminished. For instance, a decrease in H3K27ac, a marker of active enhancers, has been observed at the enhancer regions of genes suppressed by BET inhibitors.

Gene Expression

The most direct consequence of BRD4-BD1 inhibition is the altered expression of BRD4-dependent genes. These are often genes with super-enhancers, which are large clusters of enhancers that drive the expression of genes crucial for cell identity and disease states.

Table 1: Quantitative Data for Representative BRD4-BD1 Selective Inhibitors

| Inhibitor Name | Target | IC50 (nM) | Cell Line | Effect | Citation |

| ZL0516 | BRD4-BD1 | 84 | hSAECs | Inhibition of poly(I/C)-induced CIG5 and IL-6 expression | [1] |

| GSK778 (iBET-BD1) | BRD4-BD1 | 41 | - | Potent and selective BD1 bromodomain inhibitor | [2][3] |

| This compound | BRD4-BD1 | 38,200 | - | BRD4-BD1 inhibitor | |

| Brd4-BD1-IN-2 | BRD4-BD1 | 2,510 | - | 20-fold greater inhibitory activity against BRD4-BD1 compared to BRD4-BD2 |

Table 2: Effect of BRD4 Inhibition on Gene Expression

| Gene | Treatment | Cell Line | Fold Change | p-value | Citation |

| IL-6 | ZL0454 (10 µM) | hSAECs (RSV-infected) | ~25-fold decrease | < 0.01 | [3] |

| IL-8 | ZL0454 (10 µM) | hSAECs (RSV-infected) | ~10-fold decrease | < 0.01 | [3] |

| CIG5 | ZL0516 (1 µM) | hSAECs (poly(I:C)-induced) | Significant Inhibition | - | [1] |

| IL-6 | ZL0516 (1 µM) | hSAECs (poly(I:C)-induced) | Significant Inhibition | - | [1] |

| Atg3 | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~50% decrease in mRNA | < 0.05 | [4] |

| Atg7 | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~60% decrease in mRNA | < 0.05 | [4] |

| CEBPβ | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~70% decrease in mRNA | < 0.05 | [4] |

| c-Myc | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~80% decrease in mRNA | < 0.01 | [4] |

| Bcl2 | JQ1 (pan-BET inhibitor) | OCI-AML3 | ~75% decrease in mRNA | < 0.01 | [4] |

Signaling Pathways Modulated by BRD4-BD1 Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response and is intricately linked with BRD4 function.

The BRD4-NF-κB Signaling Axis

Upon stimulation by inflammatory signals (e.g., TNFα, LPS), the IKK complex phosphorylates IκBα, leading to its degradation and the release of the NF-κB p65/RelA subunit. Acetylation of RelA at lysine 310 by the acetyltransferase p300/CBP creates a binding site for the bromodomains of BRD4. BRD4 is then recruited to NF-κB target gene promoters, where it facilitates transcriptional elongation by recruiting P-TEFb. Selective inhibition of BRD4-BD1 disrupts the interaction between BRD4 and acetylated RelA, thereby suppressing the expression of a wide array of pro-inflammatory genes.[1][4][5][6][7]

Experimental Protocols

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

This technique is used to identify the genome-wide occupancy of a protein of interest, such as BRD4.

1. Cell Cross-linking and Lysis:

-

Treat cells with 1% formaldehyde to cross-link proteins to DNA.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells to isolate nuclei.

2. Chromatin Shearing:

-

Resuspend nuclei in a suitable buffer and sonicate to shear the chromatin into fragments of 200-500 bp.

3. Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to BRD4 overnight.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

4. Elution and Reverse Cross-linking:

-

Elute the complexes from the beads.

-

Reverse the cross-links by heating at 65°C in the presence of proteinase K.

5. DNA Purification and Library Preparation:

-

Purify the DNA using a column-based kit.

-

Prepare a sequencing library from the purified DNA fragments.

6. Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the reads to a reference genome and perform peak calling to identify BRD4 binding sites.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is used to measure the binding affinity of inhibitors to the BRD4-BD1 domain.

1. Reagents:

-

Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)

-

GST-tagged BRD4-BD1 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Streptavidin-conjugated d2 (acceptor fluorophore)

-

Test inhibitor (e.g., this compound)

2. Assay Principle:

-

In the absence of an inhibitor, the GST-tagged BRD4-BD1 binds to the biotinylated histone peptide. The proximity of the Tb-donor and d2-acceptor fluorophores (brought together by the anti-GST and streptavidin) results in a high FRET signal.

-

In the presence of an inhibitor, the binding of BRD4-BD1 to the histone peptide is disrupted, leading to a decrease in the FRET signal.

3. Procedure:

-

Add assay buffer, GST-tagged BRD4-BD1, and the test inhibitor at various concentrations to a 384-well plate.

-

Incubate to allow for binding.

-

Add the biotinylated histone peptide and incubate.

-

Add the Tb-labeled anti-GST antibody and streptavidin-d2 and incubate.

-

Read the plate on a TR-FRET compatible reader, measuring emissions at two wavelengths (e.g., 620 nm for Terbium and 665 nm for d2).

-

Calculate the ratio of the acceptor to donor fluorescence to determine the IC50 of the inhibitor.

Conclusion

Selective inhibition of BRD4-BD1 represents a promising therapeutic strategy for a variety of diseases. By disrupting the primary interaction between BRD4 and acetylated chromatin, these inhibitors effectively modulate the expression of key genes involved in disease pathogenesis, particularly those regulated by the NF-κB signaling pathway. The technical approaches outlined in this guide, including ChIP-seq and TR-FRET, are essential tools for the continued investigation and development of novel BRD4-BD1 targeted therapies. A deeper understanding of the nuanced effects of these inhibitors on the epigenetic landscape will be crucial for optimizing their clinical application.

References

- 1. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. HDAC inhibition results in widespread alteration of the histone acetylation landscape and BRD4 targeting to gene bodies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantitative Mass Spectrometry-Based Proteomics: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Novel BRD4-BD1 Selective Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the strategies, methodologies, and key findings in the discovery and synthesis of novel selective inhibitors targeting the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). The selective inhibition of BRD4-BD1 is a promising therapeutic strategy for various diseases, including cancer and inflammatory conditions, aiming to enhance efficacy and mitigate toxicities associated with pan-BET inhibitors.

Introduction: The Rationale for BRD4-BD1 Selectivity

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader belonging to the Bromodomain and Extra-Terminal domain (BET) family of proteins, which also includes BRD2, BRD3, and BRDT.[1][2] BRD4 plays a critical role in regulating gene transcription by binding to acetylated lysine (KAc) residues on histone tails and transcription factors.[3] This interaction recruits transcriptional machinery to specific gene promoters and enhancers, driving the expression of key oncogenes like c-Myc and pro-inflammatory genes.[1]

Each BRD4 protein contains two highly conserved N-terminal bromodomains, BD1 and BD2.[4] While both domains recognize acetylated lysine, emerging evidence suggests they have distinct, non-redundant functions.[4][5][6] For instance, BD1 is suggested to be predominantly involved in chromatin anchoring and oncogene expression, while BD2 may have a greater role in recruiting transcriptional elongation factors.[5][6] Pan-BET inhibitors, which target both BD1 and BD2 of all BET family members, have shown promise in clinical trials but are often associated with dose-limiting toxicities, such as thrombocytopenia.[7][8] This has spurred the development of inhibitors that selectively target a single bromodomain, with the hypothesis that BRD4-BD1 selective inhibition may retain the desired anti-cancer and anti-inflammatory effects while exhibiting an improved safety profile.[8]

BRD4 Signaling and Transcriptional Regulation

BRD4 acts as a scaffold protein, linking chromatin to the transcriptional apparatus. Upon binding to acetylated histones, BRD4 recruits the Positive Transcription Elongation Factor b (P-TEFb) complex, which in turn phosphorylates RNA Polymerase II, leading to productive transcriptional elongation.

Caption: BRD4-mediated gene transcription and the mechanism of BD1-selective inhibition.

Strategies for Discovering BRD4-BD1 Selective Inhibitors

Achieving selectivity between the highly homologous BD1 and BD2 domains is a significant medicinal chemistry challenge. Several strategies are employed to identify and develop novel BD1-selective inhibitors. These approaches often begin with identifying "hits" and progressing them to "leads" with improved potency and selectivity.

Caption: General workflow for the discovery of selective BRD4-BD1 inhibitors.

Key Structural Differences Between BD1 and BD2

The design of selective inhibitors hinges on exploiting subtle differences in the amino acid composition of the KAc binding pockets.[9] Key residues that differ between BRD4-BD1 and BRD4-BD2 include:

-

Gln85 (BD1) vs. Lys374 (BD2): Located in the ZA channel.

-

Asp144 (BD1) vs. His433 (BD2): A critical residue in the BC loop.

-

Ile146 (BD1) vs. Val435 (BD2): The "gatekeeper" residue.

Additionally, networks of structured water molecules within the binding pocket play a crucial role in mediating protein-ligand interactions and can be displaced or utilized to achieve selectivity.[9][10] For example, the design of iBET-BD1 involved creating a compound with a pyrrolidine substituent stabilized by a water network involving Asp144 and Asp145, an interaction not favored in the BD2 pocket.[10]

Data Presentation: Potency and Selectivity of Novel Inhibitors

A growing number of compounds have been reported to exhibit preferential binding to BRD4-BD1. The table below summarizes the biochemical potency (IC50) of several key inhibitors against BRD4's bromodomains, highlighting their selectivity.

| Compound | BRD4-BD1 IC50 | BRD4-BD2 IC50 | Selectivity (BD2/BD1) | Chemical Class | Reference |

| 3u | 0.56 µM | >100 µM | >178-fold | Quinazoline | [4] |

| 21r | 41 nM | 313 nM | ~7.6-fold | Indole-2-one | [7] |

| MS436 | 30-50 nM (Ki) | ~300-500 nM (Ki) | ~10-fold | Diazobenzene | [9] |

| ZL0590 | 1.1 µM (IC50) | >50 µM (IC50) | >45-fold | Not Specified | [2][11][12] |

| iBET-BD1 | 90 nM | 11,900 nM | ~132-fold | Quinazoline | [10] |

| LT052 | 88 nM | ~12.1 µM | ~138-fold | Not Specified | [13] |

| Compound 13 | 26 nM | Not specified | Not specified | Azepine | [3][14] |

Note: IC50 and Ki values are assay-dependent and should be compared with caution. The table demonstrates the range of potencies and selectivities achieved.

Experimental Protocols

The identification and characterization of selective inhibitors rely on a suite of robust biochemical and cellular assays.

Biochemical Binding Assays

These assays directly measure the binding affinity of a compound to the isolated bromodomain protein.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET):

-

Principle: A competitive binding assay that measures the disruption of FRET between a terbium-labeled anti-His-tag antibody bound to a His-tagged BRD4-BD1 protein and a fluorescently-labeled KAc-mimicking ligand.

-

Reagents: His-tagged recombinant BRD4-BD1, anti-His-Tb cryptate, biotinylated histone H4 peptide (ligand), and streptavidin-d2 (acceptor).

-

Procedure:

-

Incubate BRD4-BD1 with the test compound at various concentrations.

-

Add the biotinylated peptide ligand and the FRET donor/acceptor pair.

-

After incubation, excite the donor (e.g., at 340 nm) and measure emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

-

Data Analysis: A decrease in the 665/620 nm emission ratio indicates displacement of the ligand by the inhibitor. IC50 values are calculated from the dose-response curve.

-

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):

-

Principle: A bead-based proximity assay. Donor beads coated with streptavidin bind to a biotinylated histone peptide, while acceptor beads coated with anti-His antibody bind to the His-tagged BRD4-BD1 protein. When in proximity, a singlet oxygen transfer results in a chemiluminescent signal.

-

Procedure:

-

Mix His-tagged BRD4-BD1 with the test compound.

-

Add biotinylated peptide, streptavidin-donor beads, and anti-His-acceptor beads.

-

Incubate in the dark.

-

Read the signal on an AlphaScreen-compatible plate reader.

-

-

Data Analysis: Inhibition is observed as a decrease in the luminescent signal. IC50 values are determined from concentration-response curves.[13]

-

Cellular Assays

These assays evaluate the biological activity of the inhibitors in a cellular context.

-

c-Myc Expression Analysis:

-

Principle: As c-Myc is a primary downstream target of BRD4, its downregulation is a key indicator of target engagement.

-

Method (qPCR):

-

Treat cancer cells (e.g., MV-4-11, HL-60) with the inhibitor for a defined period (e.g., 4-24 hours).[7]

-

Isolate total RNA and synthesize cDNA.

-

Perform quantitative PCR using primers for c-Myc and a housekeeping gene (e.g., GAPDH).

-

Calculate the relative change in c-Myc mRNA expression.

-

-

Method (Western Blot):

-

Lyse treated cells and quantify total protein.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe with primary antibodies against c-Myc and a loading control (e.g., β-actin).

-

Detect with a secondary antibody and visualize bands.

-

-

-

Cell Proliferation/Viability Assay:

-

Principle: Measures the effect of the inhibitor on cancer cell growth.

-

Method (e.g., CellTiter-Glo®):

-

Seed cells in a 96-well plate and treat with a serial dilution of the inhibitor.

-

Incubate for a specified time (e.g., 72 hours).

-

Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

-

Measure luminescence to determine the percentage of viable cells relative to a vehicle control.

-

Calculate the GI50 (concentration for 50% growth inhibition).

-

-

Synthesis of Novel Inhibitors: A Representative Approach

The synthesis of novel inhibitors is a core component of the drug discovery process, enabling structure-activity relationship (SAR) studies. Below is a generalized representation of a synthetic approach for a class of indole-2-one derivatives, which have been identified as potent BRD4-BD1 selective inhibitors.[7]

Caption: A logical flow for the synthesis and optimization of a new chemical scaffold.

The synthesis often involves a multi-step process starting from commercially available building blocks. Through techniques like docking-guided optimization, chemists design and synthesize a series of derivatives by modifying various substituents on the core scaffold.[7] Each new analog is then evaluated in the biochemical and cellular assays described above to build a comprehensive SAR profile, guiding the design of more potent and selective molecules.

Conclusion and Future Directions

The development of BRD4-BD1 selective inhibitors represents a promising frontier in epigenetic drug discovery. By specifically targeting the first bromodomain, these next-generation molecules have the potential to retain the therapeutic benefits of pan-BET inhibitors while mitigating off-target effects and associated toxicities.[8] Researchers have successfully identified distinct chemical scaffolds that exploit subtle structural differences between the BD1 and BD2 binding pockets.[4][7][9]

Future efforts will likely focus on:

-

Improving Selectivity: Pushing the boundaries of selectivity to achieve even greater discrimination not only over BRD4-BD2 but also over the bromodomains of BRD2 and BRD3.

-

Elucidating Biology: Using highly selective chemical probes to further dissect the distinct biological functions of BD1 and BD2 in both healthy and diseased states.

-

Clinical Translation: Advancing the most promising BRD4-BD1 selective candidates into clinical trials to validate their therapeutic potential and safety in humans.

The continued integration of structure-based design, innovative chemistry, and robust biological evaluation will be critical to unlocking the full potential of this targeted therapeutic approach.

References

- 1. Frontiers | Safety and Efficacy of Bromodomain and Extra-Terminal Inhibitors for the Treatment of Hematological Malignancies and Solid Tumors: A Systematic Study of Clinical Trials [frontiersin.org]

- 2. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Binding pocket-based design, synthesis and biological evaluation of novel selective BRD4-BD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of indole-2-one derivatives as BRD4 (BD1) selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Bromodomain Inhibitors and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Selective targeting of BD1 and BD2 of the BET proteins in cancer and immuno-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Discovery, X-ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for Brd4-BD1-IN-1: A Selective BRD4 Bromodomain 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4), in cell culture experiments.

Introduction

Bromodomain-containing protein 4 (BRD4) is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2] BRD4 plays a crucial role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[3][4] It is involved in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[2][3] Dysregulation of BRD4 activity has been implicated in a range of diseases, including cancer and inflammatory disorders.[1][3][5]

BRD4 contains two highly conserved N-terminal bromodomains, BD1 and BD2.[1][2][3] While structurally similar, these domains exhibit distinct binding preferences and biological functions.[3][4] this compound is a potent and selective small molecule inhibitor that specifically targets the BD1 domain of BRD4, offering a precise tool to investigate the specific functions of this domain and a potential therapeutic avenue. The selective inhibition of BRD4 BD1 has shown significant anti-inflammatory and anti-cancer effects in preclinical models.[1][5]

Mechanism of Action

This compound functions by competitively binding to the acetyl-lysine (KAc) binding pocket of the BRD4 BD1 domain.[6][7] This binding event prevents the recruitment of BRD4 to acetylated chromatin, thereby inhibiting the transcription of BRD4-dependent genes, including key oncogenes and pro-inflammatory cytokines.[1][5] Some selective BRD4 BD1 inhibitors have been shown to target unique, previously unreported binding sites, providing alternative pathways for modulating BRD4-associated protein-protein interactions.[1]

Signaling Pathway

The signaling pathway affected by this compound primarily involves the disruption of BRD4-mediated transcriptional activation. A key downstream pathway impacted is the NF-κB signaling pathway, which is crucial in inflammatory responses.[1][5] BRD4 is known to interact with the RelA subunit of NF-κB, and its inhibition can suppress the expression of NF-κB target genes.[1][5]

Caption: BRD4 Signaling and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative selective BRD4 BD1 inhibitors from published studies. "this compound" is used here as a placeholder for such compounds.

| Compound (Placeholder) | Target | Assay | IC50 / DC50 | Cell Line | Notes | Reference |

| ZL0590 (Compound 52) | BRD4 BD1 | Binding Assay | 90 nM | - | ~10-fold selective over BRD4 BD2, BRD2 BD1, and BRD2 BD2. | [1] |

| ZL0516 | BRD4 BD1 | Gene Expression (CIG5) | 0.28 ± 0.03 µM | hSAECs | Orally bioavailable with good druglike properties. | [5] |

| ZL0516 | BRD4 BD1 | Gene Expression (IL-6) | 0.31 ± 0.02 µM | hSAECs | Inhibited TNFα-induced cytokine expression. | [5] |

| iBRD4-BD1 | BRD4 BD1 | Binding Assay | 12 nM | - | >23-fold selectivity over other BET bromodomains. | [8] |

| dBRD4-BD1 | BRD4 | Degradation Assay | DC50 = 280 nM | MM.1S | Selective BRD4 degrader. | [8][9] |

Experimental Protocols

Reagent Preparation

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.[9]

Cell Culture Media: Prepare the appropriate cell culture medium for your cell line of interest, supplemented with fetal bovine serum (FBS) and antibiotics as required.

Cell Culture and Treatment

The following protocol is a general guideline and should be optimized for specific cell lines and experimental goals.

Caption: General Workflow for Cell Culture Treatment.

-

Cell Seeding: Seed cells at an appropriate density in multi-well plates to ensure they are in the exponential growth phase at the time of treatment.

-

Incubation: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution and prepare serial dilutions in fresh cell culture medium to achieve the desired final concentrations.

-

Inhibitor Addition: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Treatment Incubation: Incubate the cells with the inhibitor for the desired duration (e.g., 24, 48, or 72 hours), depending on the specific assay.

-

Downstream Analysis: Following incubation, harvest the cells for various downstream analyses as described below.

Key Experimental Assays

Cell Viability Assay (e.g., MTT or CellTiter-Glo®):

-

After the treatment period, add the viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of viable cells relative to the DMSO-treated control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

RNA Extraction: After treatment, lyse the cells and extract total RNA using a suitable kit.

-

cDNA Synthesis: Reverse transcribe 1 µg of RNA into cDNA using a reverse transcription kit.[1]

-

qRT-PCR: Perform qRT-PCR using SYBR Green master mix and gene-specific primers for your target genes (e.g., MYC, IL6) and a housekeeping gene (e.g., GAPDH, ACTB).[1]

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Western Blotting for Protein Expression Analysis:

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies against BRD4 and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low inhibitor activity | - Inhibitor degradation- Incorrect concentration- Cell line insensitivity | - Use fresh aliquots of the inhibitor- Verify stock concentration and dilutions- Test a wider range of concentrations or a different cell line |

| High variability in results | - Inconsistent cell seeding- Pipetting errors- Edge effects in plates | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes- Avoid using the outer wells of the plate for treatment |

| Cell toxicity in DMSO control | - High DMSO concentration | - Ensure the final DMSO concentration is below 0.5% (v/v) |

Conclusion

This compound and other selective BRD4 BD1 inhibitors are valuable chemical probes for dissecting the specific biological roles of the BRD4 BD1 domain. The protocols outlined in these application notes provide a framework for utilizing these inhibitors in cell-based assays to investigate their effects on gene expression, cell proliferation, and signaling pathways. Careful optimization of experimental conditions for each specific cell line and assay is crucial for obtaining reliable and reproducible results.

References

- 1. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]

- 3. A Bromodomain-Containing Protein 4 (BRD4) Inhibitor Suppresses Angiogenesis by Regulating AP-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. High resolution crystal structure of BRD4-BD1 in complex with a novel inhibitor precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Brd4-BD1-IN-1 for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization and preparation of Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain (BD1) of the Bromodomain-containing protein 4 (BRD4), for use in various in vitro experimental settings. Adherence to these guidelines is crucial for ensuring experimental reproducibility and accuracy.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the first bromodomain (BD1) of BRD4. BRD4 is a key epigenetic reader and a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins.[1][2][3] It plays a critical role in regulating gene expression by recognizing and binding to acetylated lysine residues on histone and non-histone proteins.[1][2] Through its interaction with the transcriptional machinery, BRD4 is involved in the expression of oncogenes and pro-inflammatory genes, making it a significant target in cancer and inflammation research.[1][2][4] this compound offers a tool for studying the specific functions of the BD1 domain of BRD4 in these processes.

Solubility of this compound

Proper solubilization is critical for the accurate determination of inhibitor potency and for avoiding artifacts in in vitro assays. The solubility of this compound in common laboratory solvents is summarized below. It is imperative to note that for most in vitro assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions.

| Solvent | Solubility (Typical Range) | Notes |

| DMSO | ≥ 10 mM | Recommended for creating high-concentration stock solutions. Ensure the final DMSO concentration in the assay is kept low (typically ≤0.5%) to avoid solvent-induced artifacts.[5][6] |

| Ethanol | Sparingly Soluble | Not recommended for primary stock solutions due to lower solubility compared to DMSO. |

| Water | Insoluble | The compound is not directly soluble in aqueous buffers. Dilutions from a DMSO stock are necessary. |

| Aqueous Buffers (PBS) | Insoluble | Dilutions from a DMSO stock into aqueous buffers should be done carefully to avoid precipitation. |

Experimental Protocols

Preparation of Concentrated Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Sterile microcentrifuge tubes or amber glass vials

Procedure:

-

Weighing the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , you would need 200 µL of DMSO to make a 10 mM solution.

-

Adding Solvent: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

-

Dissolution: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but avoid excessive heat.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[5][6] Store the aliquots at -20°C or -80°C for long-term storage, protected from light.

Preparation of Working Solutions for In Vitro Assays

This protocol outlines the serial dilution of the concentrated DMSO stock solution to prepare working solutions for cell-based or biochemical assays.

Materials:

-

10 mM this compound stock solution in DMSO

-

Appropriate assay buffer or cell culture medium

-

Sterile microcentrifuge tubes or 96-well plates

Procedure:

-

Intermediate Dilution: Prepare an intermediate dilution of the 10 mM stock solution in DMSO. For example, to get a 1 mM solution, dilute the 10 mM stock 1:10 in DMSO.

-

Serial Dilutions: Perform serial dilutions of the intermediate stock in the appropriate assay buffer or cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control.

-

Final DMSO Concentration: Ensure the final concentration of DMSO in the assay does not exceed 0.5%, as higher concentrations can interfere with the assay results and cellular health.[5][6]

-

Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the experimental wells.

Visualizations

Experimental Workflow for this compound Preparation

Caption: Workflow for the preparation of this compound stock and working solutions.

This compound Signaling Pathway Inhibition

References

- 1. mdpi.com [mdpi.com]

- 2. Drug Discovery Targeting Bromodomain-Containing Protein 4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery, X‑ray Crystallography, and Anti-inflammatory Activity of Bromodomain-containing Protein 4 (BRD4) BD1 Inhibitors Targeting a Distinct New Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. westbioscience.com [westbioscience.com]

Recommended working concentration for Brd4-BD1-IN-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Brd4-BD1-IN-1, a selective inhibitor of the first bromodomain (BD1) of Bromodomain-containing protein 4 (BRD4). This document includes recommended working concentrations for key in vitro and cellular assays, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflows.

Mechanism of Action

This compound, also known as Compound 9a, is a chemical probe that selectively targets the first bromodomain (BD1) of the BRD4 protein. BRD4 is a member of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are epigenetic readers that bind to acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, inflammation, and cancer. By competitively binding to the BD1 domain of BRD4, this compound disrupts this interaction, leading to the modulation of downstream gene expression.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and recommended starting concentrations for various applications. It is important to note that optimal concentrations may vary depending on the specific experimental conditions, cell type, and assay format.

| Parameter | Value | Assay Type | Notes |

| IC50 | 38.20 µM | Biochemical (TR-FRET) | Represents the concentration required for 50% inhibition of BRD4-BD1 binding to an acetylated histone peptide.[1] |

| Recommended Working Concentration (Biochemical) | 1 µM - 100 µM | TR-FRET, AlphaScreen | A broad range for initial screening; dose-response experiments are recommended. |

| Recommended Working Concentration (Cellular) | 10 µM - 50 µM | Gene Expression, CETSA | Higher concentrations are typically required for cellular activity. Titration is essential. |

Signaling Pathway

BRD4 plays a pivotal role in multiple signaling pathways implicated in cancer and inflammation. Its inhibition by this compound can impact these pathways.

Experimental Protocols

TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay

This biochemical assay is used to measure the binding of BRD4-BD1 to an acetylated histone peptide and the inhibitory effect of this compound.

Materials:

-

Recombinant human BRD4-BD1 protein (e.g., BPS Bioscience, #31040)

-

Biotinylated histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac)

-

Europium-labeled anti-His-tag antibody (or other suitable donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (or other suitable acceptor fluorophore)

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20, 1 mM DTT

-

This compound stock solution in DMSO

-

384-well low-volume white plates

Protocol:

-

Prepare Reagents:

-

Dilute BRD4-BD1 protein to a final concentration of 20 nM in Assay Buffer.

-

Dilute the biotinylated histone H4 peptide to a final concentration of 20 nM in Assay Buffer.

-

Dilute the Europium-labeled antibody and Streptavidin-APC to their recommended concentrations in Assay Buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in Assay Buffer to the desired final concentrations (ensure the final DMSO concentration is ≤1%).

-

-

Assay Plate Setup:

-

Add 5 µL of the diluted this compound solution or vehicle (DMSO in Assay Buffer) to the wells.

-

Add 5 µL of the 20 nM BRD4-BD1 protein solution to all wells.

-

Add 5 µL of the 20 nM biotinylated histone H4 peptide solution to all wells except the negative control wells.

-

Add 5 µL of the donor/acceptor fluorophore mix to all wells.

-

-

Incubation:

-